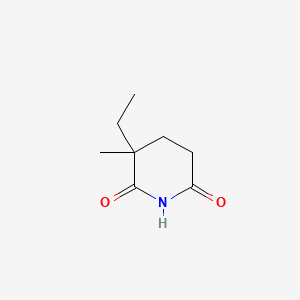

2,6-Piperidinedione, 3-ethyl-3-methyl-

Description

BenchChem offers high-quality 2,6-Piperidinedione, 3-ethyl-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Piperidinedione, 3-ethyl-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3206-77-7 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

3-ethyl-3-methylpiperidine-2,6-dione |

InChI |

InChI=1S/C8H13NO2/c1-3-8(2)5-4-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11) |

InChI Key |

NTVHPNIYLWFSOL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C |

Origin of Product |

United States |

Historical Trajectory of Research on 2,6 Piperidinedione Scaffold Compounds

The journey of compounds built upon the 2,6-piperidinedione scaffold is deeply intertwined with the pharmacological developments of the 20th century. The core structure, a six-membered heterocyclic system known as a glutarimide (B196013), has been a cornerstone in the synthesis of a wide array of biologically active molecules.

The initial synthesis of glutarimide and its derivatives can be traced back to early explorations in organic chemistry. However, the therapeutic potential of this scaffold gained significant attention in the mid-20th century with the rise of barbiturate (B1230296) use and the subsequent critical need for an effective antidote to overdose. jst.go.jp During the 1930s to the 1960s, a range of synthetic analeptics, or central nervous system stimulants, were developed and enthusiastically recommended for this purpose. jst.go.jp

It was within this context that 2,6-Piperidinedione, 3-ethyl-3-methyl- (Bemegride) emerged as a prominent agent. researchgate.net Developed in the mid-20th century, it was classified as an analeptic drug and primarily utilized to counteract the severe respiratory and central nervous system depression caused by barbiturate poisoning. researchgate.net The research during this period was heavily focused on its clinical application as a respiratory stimulant and analeptic. nih.gov However, this therapeutic approach, which involved the use of convulsant stimulants, was eventually superseded by more modern methods focusing on respiratory ventilation and supportive care, which significantly reduced mortality rates from barbiturate overdose. jst.go.jp

Beyond its clinical use, Bemegride (B1667925) also found a niche in experimental research. Its properties as a central nervous system stimulant led to its use in inducing convulsions in animal studies, providing a model for epilepsy research. mdpi.com This application highlights a parallel research trajectory for piperidinedione compounds, moving from therapeutic agents to tools for investigating neurological pathways.

Chemical Significance of the 2,6 Piperidinedione, 3 Ethyl 3 Methyl Structure Within Cyclic Imides

The 2,6-piperidinedione ring is a cyclic imide, a class of compounds recognized for their diverse applications in organic synthesis and their presence in numerous biologically active molecules. The specific substitution at the 3-position of the piperidinedione ring with both an ethyl and a methyl group is crucial to the chemical and pharmacological profile of 2,6-Piperidinedione, 3-ethyl-3-methyl-.

In the case of 2,6-Piperidinedione, 3-ethyl-3-methyl-, the two alkyl groups at the same carbon atom create a quaternary center. This structural feature is significant as it can influence the molecule's metabolic stability and its ability to fit into specific receptor binding pockets. The compound's primary mechanism of action is as a non-competitive antagonist of the GABA-A receptor. patsnap.com It interacts with the chloride ion channel of the receptor complex, thereby inhibiting the hyperpolarizing action of GABA and leading to increased neuronal excitability. rscf.ru The ethyl and methyl groups are critical for this interaction, as they contribute to the specific conformational and electronic properties required for binding to an allosteric site on the GABA-A receptor.

Studies on related compounds have shown that the size and nature of the alkyl substituents can modulate the potency and selectivity of action. For instance, in other classes of neurologically active compounds, the elongation of an aliphatic side chain has been shown to correlate with an inverted U-shape psychostimulant response. ub.edu While direct SAR studies on a wide range of 3,3-dialkyl-2,6-piperidinediones are not extensively detailed in the available literature, the established role of 2,6-Piperidinedione, 3-ethyl-3-methyl- as a GABA-A receptor antagonist underscores the importance of this specific substitution pattern for its biological activity.

Table 1: Physicochemical Properties of 2,6-Piperidinedione, 3-ethyl-3-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C8H13NO2 |

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | 3-ethyl-3-methylpiperidine-2,6-dione |

| CAS Number | 64-65-3 |

| Melting Point | 126-127 °C |

| LogP | 1.52 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Data sourced from publicly available chemical databases.

Contemporary Research Perspectives and Future Directions for 2,6 Piperidinedione, 3 Ethyl 3 Methyl

Foundational Synthetic Pathways to the 2,6-Piperidinedione Ring System

The construction of the 2,6-piperidinedione core, also known as the glutarimide ring, is a fundamental step in the synthesis of a wide array of derivatives. Several classical and modern synthetic strategies have been developed to efficiently form this heterocyclic system.

Cyclization Reactions for Glutarimide Formation

Cyclization reactions are a cornerstone in the synthesis of the 2,6-piperidinedione ring system. One of the most prominent methods is the intramolecular condensation of a diester, a reaction known as the Dieckmann condensation. This base-catalyzed reaction of a 1,6-diester leads to the formation of a five-membered cyclic β-keto ester, which can be a precursor to the desired glutarimide ring. wikipedia.orgpurechemistry.org The reaction proceeds through the formation of an enolate intermediate which then undergoes an intramolecular nucleophilic attack on the other ester group. purechemistry.org

Another effective cyclization strategy involves the reaction of a glutaric anhydride (B1165640) derivative with an amine, followed by thermal dehydration to yield the corresponding N-substituted glutarimide. publish.csiro.au This two-step process first forms a glutaramic acid intermediate, which upon heating, cyclizes to the desired imide.

Furthermore, the direct cyclization of a suitably substituted dinitrile or cyano-ester can also be employed. For instance, heating a 4-cyano-4-(4-pyridyl)alkanonitrile with a strong mineral acid can induce amide formation and subsequent ring-closure to afford a 3-alkyl-3-(4-pyridyl)glutarimide. googleapis.com A similar approach involves the cyclization of a diester, such as diethyl 2-ethyl-2-(4-pyridyl)glutarate, by heating with urea (B33335) to yield the corresponding 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione. google.com

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| 1,6-Diester | Base (e.g., Sodium ethoxide) | Cyclic β-keto ester | Dieckmann Condensation |

| Glutaric anhydride | Amine, then heat | N-substituted glutarimide | Amidation followed by dehydration |

| 4-Cyano-4-(4-pyridyl)alkanonitrile | Strong mineral acid | 3-Alkyl-3-(4-pyridyl)glutarimide | Hydrolysis and cyclization |

| Diethyl 2-ethyl-2-(4-pyridyl)glutarate | Urea, heat | 3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione | Cyclization with urea |

Michael Addition Strategies in 2,6-Piperidinedione Synthesis

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful tool for carbon-carbon and carbon-heteroatom bond formation and has been effectively utilized in the synthesis of substituted 2,6-piperidinediones.

A notable example is the thio-Michael addition of (hetero)aromatic thiols to 3-methylidenepiperidine-2,6-dione. This reaction, typically carried out in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent such as tetrahydrofuran (B95107) (THF), affords 3-((hetero)arylthiomethyl)piperidine-2,6-diones in good yields. rscf.ru This strategy allows for the introduction of a variety of substituents at the 3-position of the glutarimide ring.

Furthermore, the aza-Michael addition, the conjugate addition of an amine, is a key step in various synthetic routes to piperidine-containing heterocycles. nih.gov While direct application to the synthesis of the 2,6-piperidinedione ring from acyclic precursors is less common, intramolecular aza-Michael additions of carbamates bearing an α,β-unsaturated ketone moiety have been shown to be highly effective for the synthesis of 2-substituted piperidines. nih.gov

An organocatalytic, regiodivergent, and enantioselective Michael addition/three-atom ring expansion sequence of electron-withdrawing group activated cyclobutanones with 2-nitrovinylindoles has also been developed to access functionalized glutarimides. researchgate.net

| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product Type |

| 3-Methylidenepiperidine-2,6-dione | (Hetero)aromatic thiols | DIPEA, THF | 3-((Hetero)arylthiomethyl)piperidine-2,6-diones |

| Enone carbamates | Internal amine | Chiral diamine catalyst | 2-Substituted piperidines |

| Activated cyclobutanones | 2-Nitrovinylindoles | Organocatalyst | Functionalized glutarimides |

Condensation Reactions in Related Analogues

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule such as water, are fundamental in organic synthesis and have been applied to the formation of piperidinedione analogues. The Claisen condensation, the intermolecular counterpart to the Dieckmann condensation, involves the reaction of two ester molecules to form a β-keto ester, which can serve as a precursor to the glutarimide ring. wikipedia.org

A more contemporary approach involves a formal [3+3] annulation between enals and substituted malonamides, catalyzed by an oxidative N-heterocyclic carbene (NHC). This method allows for the enantioselective synthesis of trans-3,4-disubstituted glutarimides from readily available starting materials in a single step. nih.gov This reaction proceeds with the concomitant formation of both a carbon-carbon and a carbon-nitrogen bond.

The synthesis of barbituric acid derivatives, which are structurally related to glutarimides, often employs the condensation of a malonic ester derivative with urea. mdpi.com This reaction provides a direct route to the pyrimidine-2,4,6-trione core.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Enal | Substituted malonamide | Oxidative N-heterocyclic carbene | trans-3,4-Disubstituted glutarimide |

| Diethyl malonate derivative | Urea | Base | Barbituric acid derivative |

Specific Synthetic Approaches to 2,6-Piperidinedione, 3-ethyl-3-methyl-

The synthesis of 2,6-piperidinedione, 3-ethyl-3-methyl-, also known as bemegride, and its derivatives requires specific strategies to introduce the desired substituents at the 3-position of the glutarimide ring.

Stereoselective Synthesis and Enantiomeric Resolution Techniques

As 2,6-piperidinedione, 3-ethyl-3-methyl- possesses a chiral center at the 3-position, the development of stereoselective synthetic methods and enantiomeric resolution techniques is of significant importance.

Enantioselective synthesis of functionalized glutarimides has been achieved through various catalytic methods. For instance, the use of chiral cinchona-based primary-tertiary diamine catalysts in intramolecular aza-Michael additions can lead to the formation of 2-substituted piperidines with high enantioselectivity. nih.gov Furthermore, oxidative N-heterocyclic carbene catalysis has been employed for the highly enantioselective synthesis of trans-3,4-disubstituted glutarimides. nih.gov

For the separation of enantiomers of chiral glutarimides, chiral high-performance liquid chromatography (HPLC) is a widely used technique. A patent describes the resolution of the enantiomers of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione using a Daicel Chiralcel OJ column. google.com Similarly, the resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been achieved using cellulose-based chiral stationary phases. nih.gov The diastereomers of phenobarbital (B1680315) derivatives have also been resolved using C18 reversed-phase HPLC. nih.gov

| Technique | Chiral Selector/Catalyst | Compound Type |

| Asymmetric Catalysis | Chiral cinchona-based diamine | 2-Substituted piperidines |

| Asymmetric Catalysis | Oxidative N-heterocyclic carbene | trans-3,4-Disubstituted glutarimides |

| Chiral HPLC | Daicel Chiralcel OJ column | 3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione |

| Chiral HPLC | Cellulose (B213188) tris-3,5-dimethyl-phenylcarbamate | 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide |

Green Chemistry Principles in the Production of Piperidinedione Intermediates

The application of green chemistry principles to the synthesis of piperidinedione intermediates aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, catalysts, and reagents, as well as the development of more atom-economical reactions.

The synthesis of N-acyl-glutarimides is noteworthy as these compounds are often readily synthesized from the corresponding glutaric acids, which are inexpensive and commercially available. acs.org The development of metal-free transamidation reactions of N-acyl-glutarimides with amines represents a greener alternative to metal-catalyzed methods, avoiding the use of costly and potentially toxic transition metals. nsf.gov

Furthermore, the use of organocatalysis in the synthesis of glutarimides aligns with green chemistry principles by replacing potentially toxic metal catalysts with small organic molecules. researchgate.net The development of one-pot, multi-component reactions also contributes to a greener synthesis by reducing the number of reaction steps, solvent usage, and waste generation.

Strategic Derivatization for Structure-Activity Relationship Studies

Strategic derivatization is a cornerstone of medicinal chemistry, allowing researchers to systematically alter a lead compound to optimize its efficacy, selectivity, and pharmacokinetic properties. For the 3-ethyl-3-methyl-2,6-piperidinedione framework, derivatization efforts are concentrated on three main areas: the piperidinedione nitrogen, the substituents at the C-3 position, and the introduction of polar functional groups like hydroxyl and amino moieties to explore new chemical space and interactions with biological targets.

Substitution at the nitrogen position of the piperidine (B6355638) ring can induce significant conformational changes. researchgate.netnih.gov The introduction of electron-withdrawing groups, for example, can alter the puckering of the six-membered ring, which in turn affects the spatial orientation of the substituents at position 3. researchgate.netnih.gov This conformational impact is a critical factor in SAR studies, as the three-dimensional shape of a molecule is often a determinant of its biological function.

Common synthetic approaches for N-alkylation involve the reaction of the parent piperidinedione with an alkyl halide in the presence of a base. For instance, N-methylation of related piperidin-4-one derivatives has been achieved using methyl iodide and potassium carbonate. nih.gov This straightforward methodology can be applied to introduce a variety of alkyl and arylmethyl groups at the nitrogen atom.

Table 1: Examples of N-Substitution Reactions on Piperidine Derivatives This table is generated based on synthetic principles and may not represent direct studies on 2,6-Piperidinedione, 3-ethyl-3-methyl-.

| Starting Material | Reagent | Product | Purpose of Derivatization |

| 3-methyl-2,6-diphenylpiperidine | Ethylchloroacetate, Triethylamine (B128534) | Ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate | Introduce electron-withdrawing group to alter ring conformation nih.gov |

| 3-ethyl-2,6-diphenylpiperidin-4-one | Methyl iodide, Potassium carbonate | 1-methyl-3-ethyl-2,6-diphenylpiperidin-4-one | Introduce small alkyl group to probe steric and electronic effects nih.gov |

| t-3-methyl-r-2,c-6-diphenylpiperidine | Acetylation | N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine | Introduce an acetyl group to modify solubility and binding properties nih.gov |

These modifications allow for a systematic exploration of how changes at the N-1 position affect the molecule's interaction with its biological target.

The C-3 position of the 2,6-piperidinedione ring is a critical determinant of biological specificity and potency. The presence of two distinct substituents, such as in 3-ethyl-3-methyl-2,6-piperidinedione, creates a chiral center, adding another layer of complexity and potential for stereospecific interactions.

The synthesis of analogs with varied substituents at C-3 is essential for comprehensive SAR studies. Regioselective alkylation at this position is a key synthetic challenge. One established method involves the generation of an enamide anion from a piperideine precursor, which can then be alkylated with various alkyl halides. odu.edu This allows for the introduction of a wide range of alkyl groups to probe the steric and electronic requirements of the target binding site. odu.edu

Furthermore, other functional groups can be installed. For example, the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrates that halogen atoms can be introduced at the C-3 position, providing a handle for further functionalization or for studying the effect of electronegative substituents. nih.gov The synthesis of these compounds can be achieved via a one-pot Mannich-type reaction involving an appropriate aldehyde, ammonium (B1175870) acetate, and a 3-halo-2-butanone derivative. nih.gov

Table 2: Synthetic Strategies for C-3 Position Modification This table is generated based on synthetic principles and may not represent direct studies on 2,6-Piperidinedione, 3-ethyl-3-methyl-.

| Method | Precursor | Reagents | Resulting C-3 Modification |

| Regioselective Alkylation | Δ¹-Piperideine | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | Introduction of various alkyl groups (R) odu.edu |

| Mannich-type Condensation | Aldehyde, 3-Chloro-2-butanone, Ammonium acetate | Ethanol, Heat | Introduction of methyl and chloro groups nih.gov |

| Diastereoselective Lithiation | N-Boc-3-methyl piperidine | s-BuLi, TMEDA, then CO₂ | Introduction of a carboxyl group for further derivatization whiterose.ac.uk |

These synthetic routes provide access to a diverse library of C-3 modified analogs, enabling a detailed mapping of the SAR at this crucial position.

Introducing polar functional groups like hydroxyl (-OH) and amino (-NH2) groups can significantly alter a molecule's properties, including solubility, metabolic stability, and its ability to form hydrogen bonds with a biological target.

The synthesis of hydroxylated piperidine derivatives can be challenging, as the hydroxyl group may require protection during certain reaction steps. However, specific conditions can be employed to retain the hydroxyl group. For instance, the use of triethylamine as an additive instead of stronger acids has been shown to preserve hydroxyl functionalities during certain cyclization reactions. nih.gov The identification of naturally occurring hydroxylated piperidine alkaloids further confirms the chemical feasibility and biological relevance of such structures. nih.gov

Direct amination of the 2,6-piperidinedione core at the C-3 position is a valuable strategy for introducing a key hydrogen-bonding group and a basic center. A notable synthetic route to 3-amino-2,6-piperidinedione hydrochloride starts from L-glutamine. google.com The process involves protection of the amino group, cyclization of the glutamine backbone to form the piperidinedione ring, and subsequent deprotection to yield the desired 3-amino derivative. google.com This method provides a direct and efficient pathway to aminated analogs for SAR exploration.

Table 3: Methods for Introducing Hydroxyl and Amino Groups This table is generated based on synthetic principles and may not represent direct studies on 2,6-Piperidinedione, 3-ethyl-3-methyl-.

| Functional Group | Synthetic Approach | Starting Material | Key Steps |

| Hydroxyl (-OH) | Modified Cyclization | Unsaturated amino alcohols | Use of mild base (e.g., triethylamine) to prevent elimination/side reactions nih.gov |

| Amino (-NH₂) | Cyclization of Amino Acid Derivative | L-Glutamine | 1. N-protection 2. Ring closure 3. N-deprotection google.com |

The ability to synthesize these hydroxylated and aminated derivatives is crucial for expanding the chemical diversity of the 3-ethyl-3-methyl-2,6-piperidinedione scaffold and for probing potential interactions with polar residues in a target's binding pocket.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2,6-Piperidinedione, 3-ethyl-3-methyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for the initial structural verification of 2,6-Piperidinedione, 3-ethyl-3-methyl-.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2,6-Piperidinedione, 3-ethyl-3-methyl-, the spectrum would exhibit distinct signals corresponding to the N-H proton, the two sets of diastereotopic protons on the piperidine ring, and the protons of the ethyl and methyl substituents at the C3 position. The chemical shifts are influenced by the electron-withdrawing imide group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound is expected to show eight unique carbon signals. The two carbonyl carbons (C2 and C6) would appear significantly downfield due to the deshielding effect of the oxygen atoms. Other characteristic signals include the quaternary carbon at the C3 position and the carbons of the ethyl and methyl groups.

Predicted NMR Data for 2,6-Piperidinedione, 3-ethyl-3-methyl-

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| N-H | ~8.0 (s, br) | C2, C6 (C=O) | ~175 |

| C4-H₂ | ~2.7 (m) | C3 (Quaternary) | ~50 |

| C5-H₂ | ~2.0 (m) | C4 (-CH₂-) | ~30 |

| -CH₂-CH₃ | ~1.8 (q) | C5 (-CH₂-) | ~28 |

| C3-CH₃ | ~1.2 (s) | -CH₂-CH₃ | ~25 |

| -CH₂-CH₃ | ~0.9 (t) | C3-CH₃ | ~20 |

| -CH₂-CH₃ | ~8 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. carlroth.com

While 1D NMR confirms the basic structure, 2D NMR techniques are necessary to establish complex correlations. The 3-ethyl-3-methyl-2,6-piperidinedione molecule possesses a chiral center at the C3 position, meaning it exists as a pair of enantiomers ((R) and (S)).

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of their bond connectivity. While NMR in an achiral solvent cannot differentiate between enantiomers, NOESY can be used to confirm the relative proximity of groups within a single molecule. For instance, a NOESY spectrum would show correlations between the protons of the C3-methyl group and the protons of the C3-ethyl group, as well as with the nearby methylene (B1212753) protons of the piperidine ring. This data helps to confirm the three-dimensional conformation of the molecule in solution. Differentiating the enantiomers would require the use of a chiral solvent or a chiral derivatizing agent.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of 2,6-Piperidinedione, 3-ethyl-3-methyl-. The calculated monoisotopic mass for the molecular formula C8H13NO2 is 155.09464 Da. uni.lu An HRMS measurement confirming this exact mass would provide unambiguous verification of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Predicted HRMS Data for 2,6-Piperidinedione, 3-ethyl-3-methyl-

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₄NO₂⁺ | 156.10192 |

| [M+Na]⁺ | C₈H₁₃NNaO₂⁺ | 178.08386 |

| [M-H]⁻ | C₈H₁₂NO₂⁻ | 154.08736 |

Data sourced from predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.cz In a GC-MS analysis, a sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. unito.it As each component, such as 2,6-Piperidinedione, 3-ethyl-3-methyl-, elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules, typically through electron ionization (EI), causing them to fragment in a reproducible pattern. This fragmentation pattern serves as a molecular "fingerprint" that can be used for identification. For 2,6-Piperidinedione, 3-ethyl-3-methyl-, characteristic fragmentation would likely involve the loss of the ethyl group (a loss of 29 mass units) or the methyl group (a loss of 15 mass units), as well as cleavages of the piperidine ring structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 2,6-Piperidinedione, 3-ethyl-3-methyl- would be dominated by absorptions characteristic of its imide and alkane functionalities.

Key absorptions would include:

N-H Stretch: A moderate to strong absorption band in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the imide ring.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the ethyl, methyl, and piperidine ring methylene groups.

C=O Stretch: Two distinct and very strong absorption bands are expected for the imide group (a cyclic dicarboximide). These typically appear in the range of 1700-1780 cm⁻¹ and are due to the symmetric and asymmetric stretching of the two carbonyl bonds. This pair of intense peaks is a highly characteristic feature for this compound.

Characteristic IR Absorption Bands for 2,6-Piperidinedione, 3-ethyl-3-methyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Imide N-H | Stretch | ~3200-3400 | Medium-Strong |

| Alkane C-H | Stretch | ~2850-3000 | Medium-Strong |

| Imide C=O | Asymmetric & Symmetric Stretch | ~1700-1780 | Strong (two bands) |

Chromatographic Techniques for Purity Assessment and Enantiomeric Separations

Chromatographic techniques are fundamental in the analytical workflow for 2,6-Piperidinedione, 3-ethyl-3-methyl-, enabling both the assessment of its bulk purity and the determination of its optical purity. These methods provide the high resolution and sensitivity required for accurate quantification and the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of 2,6-Piperidinedione, 3-ethyl-3-methyl-, often referred to by its common name, bemegride. A key application of HPLC is in pharmacokinetic studies, where it is used to determine the concentration of the compound in biological matrices such as serum and brain tissue.

A developed and validated reversed-phase HPLC (RP-HPLC) method allows for the precise quantification of 2,6-Piperidinedione, 3-ethyl-3-methyl-. nih.gov In a typical application, samples are prepared via liquid-liquid extraction, for instance, using ethyl acetate, to isolate the analyte from the matrix. The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase prior to injection into the HPLC system. nih.gov

The chromatographic separation is commonly achieved on a C18 reversed-phase column. The mobile phase composition is critical for achieving optimal separation and peak shape. A mixture of an organic modifier, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, is often employed. nih.gov The isocratic elution with a defined ratio of these components allows for consistent and reproducible analysis. Detection is typically performed using a UV detector, with the wavelength set to maximize the absorbance of the analyte, for example, at 200 nm. nih.gov

The method's performance is characterized by its linearity, precision, and recovery. A linear response is typically observed over a specific concentration range, for example, from 1 to 40 µg/mL in both serum and brain tissue. nih.gov The precision of the method is assessed by determining the intra-day and inter-day variations, which should be within acceptable limits, often less than 5%. nih.gov Analytical recovery, which reflects the efficiency of the extraction process, is also a critical parameter, with values typically greater than 75% being desirable. nih.gov

Table 1: Exemplary HPLC Method Parameters for Quantitative Analysis of 2,6-Piperidinedione, 3-ethyl-3-methyl-

| Parameter | Condition |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 Column |

| Mobile Phase | Acetonitrile-Phosphate Buffer Mixture |

| Elution Mode | Isocratic |

| Detection | UV at 200 nm |

| Internal Standard | p-Methylphenobarbital |

| Linear Range | 1-40 µg/mL |

| Precision (RSD) | < 5% |

| Analytical Recovery | > 76.4% |

As 2,6-Piperidinedione, 3-ethyl-3-methyl- possesses a chiral center at the C3 position of the piperidine ring, it exists as a pair of enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification crucial. Chiral chromatography is the primary technique employed for determining the optical purity or enantiomeric excess of this compound.

The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP) in HPLC. nih.gov CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times and thus, their separation. The choice of the CSP is critical and is often based on the structural features of the analyte. For piperidinedione derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown success in resolving related chiral compounds. nih.gov

The mobile phase composition also plays a significant role in achieving enantioseparation. In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (such as isopropanol (B130326) or ethanol) are commonly used. nih.gov The addition of acidic or basic modifiers can sometimes enhance the resolution by influencing the interactions between the analyte and the CSP. nih.gov

While specific methods for the chiral separation of 2,6-Piperidinedione, 3-ethyl-3-methyl- are not extensively detailed in the literature, the general principles of chiral chromatography can be applied. Method development would involve screening various commercially available chiral columns and optimizing the mobile phase to achieve baseline resolution of the two enantiomers. The enantiomeric ratio can then be determined by integrating the peak areas of the two separated enantiomers.

An indirect approach to chiral separation is also possible, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral HPLC column. However, the direct method using a CSP is generally preferred due to its simplicity and avoidance of potential kinetic resolution or racemization during the derivatization step. nih.gov

Table 2: General Approaches for Chiral Separation of 2,6-Piperidinedione, 3-ethyl-3-methyl-

| Approach | Description | Key Considerations |

|---|---|---|

| Direct Chiral HPLC | Utilizes a Chiral Stationary Phase (CSP) to directly separate the enantiomers. | Selection of an appropriate CSP (e.g., polysaccharide-based). Optimization of the mobile phase (normal or reversed-phase). |

| Indirect Chiral HPLC | Involves derivatization with a chiral reagent to form diastereomers, which are then separated on an achiral column. | Selection of a suitable chiral derivatizing agent. Ensuring complete reaction without racemization. |

Computational and Theoretical Investigations of 2,6 Piperidinedione Structures

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful tools to elucidate the binding mechanisms of ligands to their biological targets. For derivatives of 2,6-piperidinedione, these methods have been instrumental in predicting binding affinities and identifying key interactions with protein active sites.

Molecular docking studies on related compounds, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, have been performed to predict their binding to various cancer-related protein targets. nih.gov These simulations help in understanding the structural basis of their potential therapeutic activity. nih.gov The process involves predicting the preferred orientation of the ligand when bound to a receptor to form a stable complex. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. For piperidine (B6355638) derivatives, these calculations provide insights into properties like molecular geometries, vibrational frequencies, and the distribution of electron density.

Studies on compounds like 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) have utilized DFT methods to analyze their structural and spectroscopic data. psgcas.ac.in These calculations can determine the stability of the molecule and analyze intramolecular charge transfer through Natural Bond Orbital (NBO) analysis. psgcas.ac.in The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, another key parameter obtained from these calculations, provides information about the chemical reactivity and kinetic stability of the molecule. psgcas.ac.in A smaller HOMO-LUMO gap suggests a higher reactivity.

While specific quantum chemical data for 3-ethyl-3-methyl-2,6-piperidinedione is scarce, the application of these methods to similar structures allows for the prediction of their electronic behavior and reactivity, which is crucial for understanding their potential biological activity and metabolic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the efficacy of new molecules and for optimizing lead compounds in drug discovery.

The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. These descriptors are then correlated with the experimentally determined biological activity of the compounds. While specific QSAR models for 3-ethyl-3-methyl-2,6-piperidinedione were not found, the methodology is broadly applied to piperidine-containing compounds to predict their therapeutic potential against a range of diseases. nih.gov The predictive power of a QSAR model is assessed through statistical validation, ensuring its reliability for screening new compounds.

Conformational Analysis and Stereochemical Influences on Molecular Recognition

The three-dimensional structure of a molecule, including its conformation and stereochemistry, plays a pivotal role in its interaction with biological targets. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, which can significantly influence its biological activity.

For the piperidine ring system, various conformations such as chair, boat, and twist-boat are possible. nih.gov The preferred conformation is influenced by the nature and position of its substituents. nih.gov For example, in ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate, the piperidine ring was found to adopt a twisted boat conformation. nih.govresearchgate.net In other derivatives like 3-ethyl-cis-2,6-diphenylpiperidine, the piperidine ring adopts a chair conformation with the phenyl rings in equatorial orientations. nih.gov

The stereochemistry of chiral centers also has a profound impact on molecular recognition. The different spatial arrangements of substituents in enantiomers can lead to significant differences in their binding affinity and biological activity. Computational methods are essential for studying the conformational preferences and the influence of stereoisomerism on the interaction with chiral biological macromolecules. windows.net

Preclinical Pharmacological Research and Biological Target Identification of 2,6 Piperidinedione Derivatives

In Vitro Mechanistic Studies

In vitro studies have been fundamental in dissecting the molecular interactions and cellular effects of 2,6-piperidinedione derivatives. These investigations have revealed a diverse range of biological activities, from enzyme modulation to the induction of protein degradation.

The 2,6-piperidinedione structure is present in several potent enzyme inhibitors. A key area of investigation has been their effect on enzymes involved in steroid biosynthesis, such as aromatase and other cytochrome P-450 enzymes.

Aromatase Inhibition: A prominent example of a 2,6-piperidinedione derivative with well-characterized enzyme inhibitory activity is Rogletimide (pyridoglutethimide). It is a non-steroidal inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. nih.govacs.org In vitro studies using placental microsomes and JEG-3 choriocarcinoma cells have demonstrated that these inhibitors can cause sustained inhibition of aromatase activity. nih.gov The mechanism involves non-covalent binding to the heme group within the aromatase enzyme, which competitively blocks the binding of androgens. mdpi.com The prototype compound, Aminoglutethimide (B1683760), which shares structural similarities, has been shown to be a potent aromatase inhibitor in human breast tumors in vitro. nih.gov

| Compound | Enzyme Target | Mechanism | Key In Vitro Findings |

|---|---|---|---|

| Rogletimide (pyridoglutethimide) | Aromatase (CYP19A1) | Non-steroidal competitive inhibitor | Causes sustained inhibition of aromatase activity in placental microsomes and JEG-3 cells. nih.gov |

| Aminoglutethimide | Aromatase, Cytochrome P-450 | Inhibitor of P-450 mediated hydroxylations | Effectively blocks aromatase directly in human breast tumor cells. nih.gov |

Cytochrome P450 Enzymes: The related compound, aminoglutethimide, is recognized as an inhibitor of cytochrome P-450-mediated steroid hydroxylations, highlighting the potential of this chemical class to interact with this broad family of enzymes. nih.gov

Lactate Dehydrogenase A (LDHA): Currently, there is a lack of significant published research specifically investigating the direct modulation or inhibition of Lactate Dehydrogenase A by derivatives of 2,6-piperidinedione, 3-ethyl-3-methyl-.

Compounds containing a piperidine (B6355638) ring have been shown to interact with neurotransmitter receptor systems. Notably, piperine (B192125), an alkaloid containing a piperidine moiety, has been identified as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov

Using two-microelectrode voltage-clamp assays on Xenopus laevis oocytes expressing human GABA-A receptors, piperine was found to potentiate GABA-induced chloride currents. acs.orgacs.org This modulation occurs at a binding site independent of the benzodiazepine (B76468) site, as the effect is not antagonized by the benzodiazepine receptor antagonist flumazenil. nih.govacs.orgresearchgate.net Studies on various receptor subunit combinations revealed that piperine's modulatory action does not require the presence of a γ2S-subunit, suggesting a binding site involving only the α and/or β subunits. nih.govnih.gov The highest efficacy was observed for receptors containing α3 subunits. nih.gov

| Compound | Receptor Target | Mechanism | Key In Vitro Findings |

|---|---|---|---|

| Piperine | GABA-A Receptor | Positive Allosteric Modulator | Potentiates GABA-induced chloride currents with an EC50 of 52.4 ± 9.4 μM on α1β2γ2S receptors. nih.gov |

| Piperine | GABA-A Receptor Subtypes | Subunit-dependent modulation | Highest efficacy on receptors with α3 subunits (375 ± 51% potentiation); does not require γ2S subunit. nih.gov |

Within the reviewed preclinical research, there is no significant evidence to suggest that 2,6-piperidinedione derivatives primarily function through direct molecular interactions with nucleic acids, such as DNA intercalation. Their established mechanisms of action are predominantly centered on interactions with protein targets like enzymes and receptors.

Derivatives of 2,6-piperidinedione and related piperidone structures have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. nih.gov

Studies on 2,6-diketopiperazines derived from α-amino acids showed potent antiproliferative activity against the MDA-MB-231 triple-negative breast cancer cell line, with IC50 values in the low micromolar range. nih.gov Flow cytometry analysis confirmed that these compounds induce cell death primarily through apoptosis, with effects observed at both 24 and 48 hours. nih.gov

Similarly, two novel piperidone compounds (2608 and 2610) were found to induce apoptosis in human prostate and lymphoma cancer cells. nih.gov The mechanism was determined to be via the intrinsic apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS), mitochondrial membrane depolarization, and the activation of caspase-3/7. nih.govresearchgate.net These compounds also induced DNA fragmentation, evidenced by an increase in the sub-G0/G1 cell cycle population. nih.gov

| Compound Class | Cell Line(s) | Activity | Key Mechanistic Findings |

|---|---|---|---|

| 2,6-Diketopiperazines | MDA-MB-231 (Breast Cancer) | Antiproliferative, Apoptotic | Induce apoptosis in 54.1% to 76.2% of cells after 48h. nih.gov |

| Piperidones (2608, 2610) | CEM (Lymphoma), COLO 205 (Colon) | Apoptotic | Induce ROS accumulation, mitochondrial depolarization, and caspase-3/7 activation. nih.gov |

| Piperlongumine Analogs | A549 (Lung Cancer) | Antiproliferative, Apoptotic | Enhance ROS generation, leading to apoptosis. mdpi.com |

The 2,6-piperidinedione moiety is the cornerstone of a major class of drugs known as immunomodulatory imide drugs (IMiDs), including thalidomide (B1683933), lenalidomide, and pomalidomide. nih.gov A breakthrough in understanding their mechanism was the identification of the protein Cereblon (CRBN) as their direct molecular target. nih.govrsc.org

CRBN is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex. nih.govnih.gov The binding of IMiDs to CRBN alters its substrate specificity, inducing the recruitment of proteins not normally targeted by this E3 ligase, referred to as "neosubstrates". rsc.orgresearchgate.net This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate. annualreviews.org This "molecular glue" mechanism is the basis for the therapeutic effects of these drugs and has spurred the development of Proteolysis Targeting Chimeras (PROTACs), where a CRBN ligand is linked to a ligand for a target protein to induce its degradation. nih.govnih.gov In vitro studies have shown that IMiDs can stabilize CRBN by preventing its own ubiquitination and degradation, thereby enhancing the ligase function toward neosubstrates like the transcription factors IKZF1 and IKZF3. nih.gov

| Compound Class | E3 Ligase Target | Mechanism | Key Neosubstrates |

|---|---|---|---|

| Thalidomide Analogs (IMiDs) | Cereblon (CRBN) | Molecular Glue / Protein Degrader | IKZF1, IKZF3, SALL4, GSPT1. nih.govnih.gov |

In Vivo Studies Utilizing Animal Models for Mechanism Exploration

The mechanistic insights gained from in vitro studies have been further explored and validated in various in vivo animal models. These studies have been crucial for understanding the physiological consequences of the molecular actions of 2,6-piperidinedione derivatives.

Aromatase Inhibition: In vivo studies in postmenopausal women with breast cancer confirmed the efficacy of Aminoglutethimide and its analogue Rogletimide as aromatase inhibitors. nih.gov Isotopic kinetic studies demonstrated that aminoglutethimide inhibits peripheral aromatase by 95% to 98%. nih.gov Rogletimide produced dose-dependent suppression of plasma estradiol (B170435) and aromatase inhibition. nih.gov

Central Nervous System Activity: Consistent with in vitro findings of GABA-A receptor modulation, piperine has demonstrated anxiolytic and anticonvulsant effects in mouse models. nih.govnih.gov Other novel 2,6-piperidinedione derivatives have been evaluated in rats and shown to possess significant anticonvulsant, sedative, and analgesic properties. researchgate.net

Antitumor and Anti-angiogenic Activity: The antitumor effects of thalidomide analogs have been investigated in vivo. In severely combined immunodeficient mice bearing human prostate cancer xenografts (PC3 or 22Rv1), analogs such as CPS11, CPS45, and CPS49 induced significant tumor growth inhibition, whereas the parent thalidomide had no effect. aacrjournals.orgaacrjournals.org Mechanistic studies on these tumors revealed that the analogs could reduce microvessel density and modulate the platelet-derived growth factor (PDGF) signaling pathway. aacrjournals.orgaacrjournals.org

Furthermore, to accelerate the discovery of new analogs with specific activities, in vivo screening has been conducted using zebrafish (fli1:EGFP and Tg(mpo::EGFP) lines) and chicken embryo models. nih.govnih.gov These models allow for the rapid assessment of anti-angiogenic and anti-inflammatory properties of novel thalidomide derivatives. nih.govresearchgate.net

| Compound/Class | Animal Model | Mechanism Explored | Key In Vivo Finding |

|---|---|---|---|

| Rogletimide | Human (clinical) | Aromatase Inhibition | Dose-dependent suppression of plasma estradiol. nih.gov |

| Thalidomide Analogs (CPS45, CPS49) | Mice (Prostate Cancer Xenograft) | Antitumor / Anti-angiogenic | Significantly decreased intratumoral microvessel density. aacrjournals.orgaacrjournals.org |

| Thalidomide Analogs | Zebrafish, Chicken Embryo | Anti-angiogenic, Anti-inflammatory | Identified novel analogs with potent anti-inflammatory or anti-angiogenic activity. nih.govnih.gov |

| Piperine | Mice | CNS Activity (GABAergic) | Induced anxiolytic and anticonvulsant effects. nih.govnih.gov |

Assessment of Central Nervous System Modulation in Rodent Models (e.g., anticonvulsant activity, anxiolytic effects)

Preclinical research identifies 2,6-Piperidinedione, 3-ethyl-3-methyl-, commonly known as bemegride (B1667925), as a modulator of the central nervous system (CNS), primarily functioning as a CNS stimulant and a barbiturate (B1230296) antagonist. Its mechanism of action is linked to its role as a convulsant, which has been utilized in preclinical models to study seizure mechanisms and evaluate the efficacy of anticonvulsant compounds.

Studies have profiled bemegride alongside other convulsants such as bicuculline (B1666979) (BIC), picrotoxin (B1677862) (PIC), and pentylenetetrazol (PTZ). researchgate.net The distinct patterns of sensitivity these convulsants show to different anticonvulsants suggest varied mechanisms of action. researchgate.net Specifically, the data indicate that bemegride does not induce seizures primarily by blockading GABA-mediated inhibition in the same manner as some other agents. researchgate.net Research involving classic GABA antagonists, including bemegride, has been conducted in mice to determine toxicity, confirming its activity within the CNS. tandfonline.com

Contrary to having anticonvulsant or anxiolytic properties, bemegride's primary pharmacological profile in rodent models is characterized by CNS excitation. Standard preclinical tests for anxiolytic activity, such as the elevated plus maze, light-dark box, and marble burying tests, are designed to measure a reduction in anxiety-like behaviors. neurofit.comneurofit.com Anxiolytic drugs typically increase exploration in novel or exposed environments. neurofit.comneurofit.com The stimulant and convulsant nature of bemegride is inconsistent with the profile of an anxiolytic or anticonvulsant agent. Anticonvulsant screening in rodents typically employs models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) tests to identify compounds that prevent or reduce seizure activity. nih.govnih.gov Bemegride itself is used as a chemical agent to induce seizures in such models. researchgate.net

| Pharmacological Effect | Mechanism of Action | Preclinical Model | Observed Outcome |

|---|---|---|---|

| CNS Stimulation | Barbiturate Antagonist | Rodent Models | General CNS excitation |

| Convulsant | GABA Antagonism (mechanism differs from some other GABA antagonists) researchgate.net | Mouse Models | Induction of seizures researchgate.net |

Investigation of Metabolism and Biotransformation Pathways in Animal Systems

Specific studies detailing the metabolism and biotransformation pathways of 2,6-Piperidinedione, 3-ethyl-3-methyl- in animal systems were not identified in the searched literature. However, the general principles of drug metabolism and findings from structurally related compounds provide a framework for its likely biotransformation.

Drug biotransformation in animals is a critical process that chemically alters compounds to facilitate their elimination. slideshare.net This typically occurs in two phases. Phase I reactions introduce or expose functional groups through processes like oxidation, reduction, and hydrolysis, often mediated by cytochrome P450 (CYP) enzymes. nih.gov Phase II reactions involve conjugation, where an endogenous molecule is added to the drug or its metabolite, increasing its water solubility for excretion. researchgate.net

Preclinical biotransformation studies are essential to understand a drug's pharmacokinetic profile and to identify potentially active or toxic metabolites. nih.govnih.gov These investigations are often conducted using in vitro systems (such as liver microsomes or hepatocytes) and in vivo models, including studies in bile-duct-cannulated animals to fully characterize metabolic pathways and excretion routes. nih.govnih.gov

Insights can be drawn from research on bemethyl (B1149526), a compound with some structural similarities to bemegride. A study of bemethyl in rats identified nine metabolites in urine. mdpi.com The metabolic pathways involved oxidation of a sulfur atom to sulfoxide (B87167) and sulfone, while the core benzimidazole (B57391) structure remained unchanged. mdpi.com The most prevalent metabolite was a conjugate with acetylcysteine, a pathway associated with the detoxification of xenobiotics. mdpi.com While these specific pathways may not all be applicable to bemegride due to structural differences, the study illustrates common biotransformation routes, such as oxidation and conjugation, that are investigated in animal models.

| Phase | Reaction Type | Primary Enzymes Involved | Purpose |

|---|---|---|---|

| Phase I | Functionalization (e.g., Oxidation, Reduction, Hydrolysis) | Cytochrome P450 (CYP) family | Introduce or expose polar functional groups |

| Phase II | Conjugation (e.g., Glucuronidation, Sulfation) | Transferases (e.g., UGTs, SULTs) | Increase water solubility for excretion |

Neurobiological Effects and Behavioral Phenotypes in Preclinical Animal Studies

The primary neurobiological effect of 2,6-Piperidinedione, 3-ethyl-3-methyl- (bemegride) observed in preclinical animal studies is its action as a central nervous system stimulant and convulsant. githubusercontent.com This profile stems from its role as a GABA antagonist, which leads to increased neuronal excitability. researchgate.net

Preclinical studies often use bemegride not as a therapeutic agent to be tested, but as a tool to induce seizures in rodents for the purpose of screening potential anticonvulsant drugs. researchgate.net The behavioral phenotype associated with bemegride administration in rodents is therefore consistent with CNS stimulation, which can escalate to seizure activity at sufficient doses.

High-throughput behavioral screening in knockout mice allows for the discovery of gene functions and their relation to behavioral traits, including responses to pharmacological agents. researchgate.net However, specific studies detailing a broad range of behavioral phenotypes—such as changes in social interaction, learning, memory, or anxiety-like behaviors at sub-convulsive doses of bemegride—were not found in the reviewed literature. Rodent models of aggressive behavior and anxiety utilize various paradigms to assess behavioral changes, but these have not been specifically applied to characterize the effects of bemegride. nih.govnih.gov The predominant focus of preclinical research has been on its seizure-inducing properties, which is a direct manifestation of its neurobiological effect on neuronal excitability.

Structure Activity Relationship Sar Studies of 2,6 Piperidinedione Derivatives

Systematic Examination of Substituent Effects at Position 3 on Biological Profiles

Systematic studies on 3,3-disubstituted-2,6-piperidinediones have revealed critical insights into the structural requirements for CNS depressant activity. The general consensus from various studies on analogs is that the nature of the alkyl and aryl substituents at the C-3 position is a key determinant of their biological effects.

Research on a series of 3,3-dialkyl-2,6-piperidinediones has shown that the size and lipophilicity of the alkyl groups play a crucial role in their hypnotic activity. Generally, as the size of the alkyl groups increases, the hypnotic potency tends to increase up to a certain point, after which it may decline. For instance, the compound 3,3-diethyl-2,6-piperidinedione, also known as methyprylon, exhibits significant sedative-hypnotic properties. This suggests that a balanced lipophilicity and steric bulk at this position are essential for effective interaction with the biological target, which is believed to be the GABA-A receptor complex for many of these compounds.

The introduction of a phenyl group at position 3, as seen in glutethimide (3-ethyl-3-phenyl-2,6-piperidinedione), often leads to a significant enhancement in CNS depressant activity compared to dialkyl-substituted analogs. This highlights the favorable contribution of an aromatic ring at this position, which may engage in additional binding interactions, such as pi-pi stacking or hydrophobic interactions, with the receptor.

The following table summarizes the general trends observed in the biological activity of 3,3-disubstituted 2,6-piperidinedione derivatives based on the nature of the substituents at position 3.

| Substituent at C-3 | General Biological Profile | Representative Compound |

| Small dialkyl (e.g., dimethyl) | Weak hypnotic activity | 3,3-dimethyl-2,6-piperidinedione |

| Medium dialkyl (e.g., diethyl) | Moderate to potent hypnotic activity | 3,3-diethyl-2,6-piperidinedione (Methyprylon) |

| Alkyl and Phenyl | Potent hypnotic and anticonvulsant activity | 3-ethyl-3-phenyl-2,6-piperidinedione (Glutethimide) |

Influence of Substituent Nature (e.g., ethyl, methyl, phenyl) on Pharmacological Properties

The specific nature of the substituents at the C-3 position, such as ethyl, methyl, and phenyl groups, has a distinct influence on the pharmacological properties of 2,6-piperidinedione derivatives.

The compound at the center of our focus, 3-ethyl-3-methyl-2,6-piperidinedione , represents a dialkyl-substituted analog. Based on the general SAR principles of this class, the presence of an ethyl and a methyl group would be expected to confer a moderate level of hypnotic activity. The ethyl group, being larger than the methyl group, contributes more significantly to the lipophilicity of the molecule, which is a key factor for CNS penetration and activity.

Replacing the methyl group with another ethyl group to give 3,3-diethyl-2,6-piperidinedione (methyprylon) leads to a compound with established sedative-hypnotic effects, suggesting that increasing the alkyl bulk to a certain extent is beneficial for this activity.

The introduction of a phenyl group in place of one of the alkyl groups, as in glutethimide (3-ethyl-3-phenyl-2,6-piperidinedione) , marks a significant shift in the pharmacological profile. The phenyl ring is a critical feature for the high potency of glutethimide as a hypnotic and anticonvulsant agent. The aromatic ring likely provides a crucial binding interaction with the receptor site that is not possible with simple alkyl groups.

The table below provides a comparative overview of the pharmacological properties based on the specific substituents at the C-3 position, drawing on data from analogous compounds.

| Compound | C-3 Substituents | Primary Pharmacological Properties |

| 3-Ethyl-3-methyl-2,6-piperidinedione | Ethyl, Methyl | Expected to have moderate hypnotic activity |

| 3,3-Diethyl-2,6-piperidinedione (Methyprylon) | Diethyl | Established sedative-hypnotic |

| 3-Ethyl-3-phenyl-2,6-piperidinedione (Glutethimide) | Ethyl, Phenyl | Potent sedative-hypnotic and anticonvulsant |

Stereoisomeric Impact on Potency and Selectivity

For 3,3-disubstituted-2,6-piperidinediones where the two substituents are different, the C-3 atom is a chiral center, leading to the existence of enantiomers. Studies on such chiral derivatives have demonstrated that stereoisomerism can have a profound impact on their potency and selectivity.

The most well-studied example in this context is glutethimide (3-ethyl-3-phenyl-2,6-piperidinedione). It exists as a racemic mixture of two enantiomers: (+)-(R)-glutethimide and (-)-(S)-glutethimide. Biological evaluations have shown a clear stereoselectivity in its pharmacological action. The (+)-(R)-enantiomer is significantly more potent as a hypnotic and anticonvulsant agent and has a faster onset of action compared to the (-)-(S)-enantiomer. This indicates that the specific three-dimensional arrangement of the ethyl and phenyl groups around the chiral center is crucial for optimal interaction with its biological target.

Applying this understanding to 3-ethyl-3-methyl-2,6-piperidinedione , which is also a chiral molecule, it is highly probable that its enantiomers would also exhibit differences in their biological activity. While specific studies on the separated enantiomers of 3-ethyl-3-methyl-2,6-piperidinedione are not extensively documented in publicly available literature, the principle of stereoselectivity established for the closely related glutethimide strongly suggests a similar phenomenon. The differential spatial orientation of the ethyl and methyl groups would likely lead to one enantiomer having a better fit and, consequently, higher potency at the receptor site.

The following table summarizes the known stereoisomeric impact on the activity of a key analog, which provides a basis for predicting the behavior of 3-ethyl-3-methyl-2,6-piperidinedione.

| Compound | Enantiomer | Observed Biological Activity |

| Glutethimide | (+)-(R)-enantiomer | More potent hypnotic and anticonvulsant activity; faster onset of action. |

| (-)-(S)-enantiomer | Less potent hypnotic and anticonvulsant activity. | |

| 3-Ethyl-3-methyl-2,6-piperidinedione | (R)-enantiomer | Predicted to be more potent (based on analogy to glutethimide). |

| (S)-enantiomer | Predicted to be less potent (based on analogy to glutethimide). |

Advanced Analytical Methodologies for 2,6 Piperidinedione, 3 Ethyl 3 Methyl in Biological Research Matrices

Development and Validation of Chromatographic-Mass Spectrometric Methods for Quantitation in Animal Biosamples

The quantitative determination of xenobiotics in biological matrices is fundamental to preclinical research. For a compound like 2,6-Piperidinedione, 3-ethyl-3-methyl-, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice due to its high sensitivity, selectivity, and wide dynamic range. The development and validation of such a method are guided by regulatory principles to ensure data reliability.

A typical LC-MS/MS method for the quantitation of 2,6-Piperidinedione, 3-ethyl-3-methyl- in animal plasma would involve protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer. The validation of this method would be performed in accordance with established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Table 1: Representative LC-MS/MS Method Parameters for the Analysis of a Glutethimide Analog

| Parameter | Condition/Value |

| Chromatography | |

| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (Parent > Product) | To be determined for 2,6-Piperidinedione, 3-ethyl-3-methyl- |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for the specific compound |

| Sample Preparation | |

| Method | Protein Precipitation (e.g., with acetonitrile) |

| Biological Matrix | Animal Plasma (e.g., rat, mouse) |

Table 2: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantitation) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantitation) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |

| Matrix Effect | CV of the matrix factor should be ≤ 15% |

| Recovery | Consistent and reproducible |

| Stability | Analyte stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) |

Metabolite Identification and Profiling in Preclinical Pharmacokinetic Studies

Understanding the metabolic fate of a new chemical entity is a critical component of preclinical drug development. For 2,6-Piperidinedione, 3-ethyl-3-methyl-, in vivo and in vitro studies in preclinical species would be conducted to identify major metabolites and elucidate metabolic pathways. High-resolution mass spectrometry (HRMS), often in combination with liquid chromatography, is a powerful tool for these investigations.

Based on the known metabolism of its analog, glutethimide, the metabolic pathways for 2,6-Piperidinedione, 3-ethyl-3-methyl- are anticipated to involve oxidation and conjugation reactions. The primary sites of metabolism would likely be the ethyl and methyl groups.

Key Metabolic Reactions to Investigate:

Hydroxylation: Introduction of a hydroxyl group (-OH) on the ethyl or methyl substituent.

Oxidation: Further oxidation of the hydroxylated metabolites to carboxylic acids.

Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to form more water-soluble compounds for excretion.

Table 3: Potential Metabolites of 2,6-Piperidinedione, 3-ethyl-3-methyl- Based on Analog Studies

| Putative Metabolite | Metabolic Reaction |

| 3-(1-hydroxyethyl)-3-methyl-2,6-piperidinedione | Hydroxylation of the ethyl group |

| 3-ethyl-3-(hydroxymethyl)-2,6-piperidinedione | Hydroxylation of the methyl group |

| 3-(1-carboxyethyl)-3-methyl-2,6-piperidinedione | Oxidation of the hydroxylated ethyl group |

| 3-ethyl-3-carboxy-2,6-piperidinedione | Oxidation of the hydroxylated methyl group |

| Glucuronide conjugates of hydroxylated metabolites | Phase II conjugation |

Metabolite profiling in plasma, urine, and feces from preclinical species would provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Application of Advanced Detection Techniques for Trace Analysis

The need to detect and quantify minute amounts of a compound and its metabolites in biological matrices often requires the use of advanced analytical techniques. For 2,6-Piperidinedione, 3-ethyl-3-methyl-, this is particularly relevant in toxicological studies or when assessing low-level exposure.

Tandem mass spectrometry (MS/MS) operated in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is a highly sensitive and specific technique for trace analysis. By monitoring a specific precursor ion to product ion transition, chemical noise is significantly reduced, thereby enhancing the signal-to-noise ratio and lowering the limits of detection (LOD) and quantitation (LOQ).

Table 4: Hypothetical SRM Transitions for Trace Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| 2,6-Piperidinedione, 3-ethyl-3-methyl- | [M+H]⁺ | Specific fragment | Quantitative analysis in plasma |

| Hydroxylated Metabolite | [M+H]⁺ | Specific fragment | Detection of trace metabolites |

Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool for trace analysis, particularly for volatile and thermally stable compounds. Derivatization may be employed to improve the chromatographic properties and sensitivity of the analyte. The use of high-resolution mass spectrometry can further enhance specificity by providing accurate mass measurements, which aids in the confident identification of trace-level compounds in complex biological matrices.

Future Research Directions and Translational Opportunities for 2,6 Piperidinedione, 3 Ethyl 3 Methyl

Innovation in Green Synthetic Methodologies for Sustainable Production

The traditional synthesis of methyprylon involves a multi-step process that may utilize hazardous reagents and generate significant waste. medihealthpedia.com A key area for future research lies in the development of green and sustainable synthetic methodologies for its production. The principles of green chemistry, which emphasize waste reduction, the use of safer solvents, and energy efficiency, offer a framework for innovating the synthesis of piperidinedione derivatives. unibo.itmdpi.comnih.gov

One promising approach is the adoption of one-pot multicomponent reactions (MCRs). MCRs can significantly reduce the number of synthetic steps, minimize waste, and often lead to higher yields compared to traditional linear syntheses. researchgate.net The development of a novel MCR for the synthesis of 3,3-disubstituted 2,6-piperidinediones could represent a significant advancement. Furthermore, exploring the use of environmentally benign solvents, such as water or bio-based solvents, and employing catalytic methods can further enhance the sustainability of the synthesis. mdpi.commdpi.com The application of techniques like microwave-assisted synthesis could also offer advantages in terms of reduced reaction times and energy consumption. mdpi.com

| Green Chemistry Principle | Potential Application in Methyprylon Synthesis |

| Waste Prevention | Designing synthetic routes with high atom economy. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water or bio-solvents. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or reactions at ambient temperature. |

| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials. |

| Catalysis | Employing reusable catalysts to minimize waste. |

Integration into Chemical Biology Probes for Target Discovery

Chemical probes are small molecules used to study and manipulate biological systems, enabling the exploration of protein function and the identification of new drug targets. nih.govnih.govyoutube.com While the primary target of methyprylon is known to be the GABA-A receptor, where it acts as a positive allosteric modulator, its potential as a chemical probe for target discovery remains largely unexplored. ncats.iodrugbank.com

The 2,6-piperidinedione scaffold can be systematically modified to create a library of analogues. These analogues could be used in phenotypic screens to identify compounds with novel biological activities. For active compounds, target identification studies, employing techniques such as affinity chromatography or activity-based protein profiling, could then be performed to elucidate their molecular targets. Furthermore, the development of photoaffinity-labeled or clickable versions of methyprylon could provide powerful tools for identifying its binding partners in a cellular context.

Development of Novel Therapeutic Modalities based on the 2,6-Piperidinedione Scaffold (e.g., PROTACs)

The 2,6-piperidinedione ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. nih.govmdpi.com This makes it an attractive starting point for the design of novel therapeutic agents. One of the most exciting recent advancements in drug discovery is the development of Proteolysis Targeting Chimeras (PROTACs). researchgate.netdigitellinc.com

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govyoutube.com The 2,6-piperidinedione scaffold, particularly with the 3,3-disubstitution pattern seen in methyprylon, could be incorporated as a ligand for an E3 ligase or as a warhead targeting a protein of interest. By conjugating a methyprylon analogue to a ligand for a specific disease-related protein, it may be possible to create novel PROTACs that induce the degradation of previously "undruggable" targets.

| Therapeutic Modality | Potential Role of the 2,6-Piperidinedione, 3-ethyl-3-methyl- Scaffold |

| PROTACs | As a ligand for an E3 ligase or as a warhead for a target protein. |

| Targeted Covalent Inhibitors | The piperidinedione ring could be functionalized with a reactive group. |

| Fragment-Based Drug Discovery | The scaffold could serve as a starting point for building more complex molecules. |

Exploration of Undiscovered Biological Activities through High-Throughput Screening

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. thermofisher.comtimtec.orgchemdiv.com While methyprylon's sedative-hypnotic effects are well-documented, its broader pharmacological profile has not been extensively explored using modern screening platforms.

Including 2,6-piperidinedione, 3-ethyl-3-methyl- and a library of its derivatives in diverse HTS campaigns could uncover unexpected biological activities. nih.gov Screening against a wide range of targets, such as G-protein coupled receptors, kinases, and ion channels, could reveal novel therapeutic opportunities. For example, a screening of a library of piperidinol compounds identified a novel anti-tuberculosis agent, highlighting the potential for discovering new activities within this chemical class. nih.gov Any "hits" from such screens would then require rigorous validation and mechanism of action studies to confirm their activity and identify their molecular targets.

Q & A

Q. What are the recommended synthetic routes for 3-ethyl-3-methyl-2,6-piperidinedione, and how can reaction conditions be optimized?

The synthesis of piperidinedione derivatives typically involves cyclization of substituted glutaric acid precursors or amide coupling reactions. For example, a method analogous to the synthesis of 3-ethyl-3-phenyl derivatives (e.g., glutethimide) uses α-substituted nitriles and acrylates under acidic conditions . Optimization may require adjusting stoichiometry, temperature, or catalysts (e.g., pyridinium chlorochromate for oxidation steps, as seen in piperidone synthesis ). Characterization via -NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. How can structural analogs of 3-ethyl-3-methyl-2,6-piperidinedione be designed to enhance solubility for in vitro assays?

Introducing polar substituents (e.g., hydroxyl or amine groups) at non-critical positions can improve aqueous solubility. For instance, analogs like 3-(4-aminophenyl)-3-ethyl-2,6-piperidinedione (aminoglutethimide) demonstrate modified solubility profiles while retaining bioactivity . Computational tools like COSMO-RS can predict solubility changes pre-synthesis .

Q. What analytical techniques are essential for characterizing 3-ethyl-3-methyl-2,6-piperidinedione and its intermediates?

Key methods include:

- NMR spectroscopy : To confirm stereochemistry and substituent placement (e.g., axial vs. equatorial methyl groups in piperidinediones ).

- HPLC-MS : For purity assessment and tracking degradation products .

- X-ray crystallography : To resolve polymorphic forms, as seen in studies of related 2,6-piperidinedione polymorphs .

Advanced Research Questions

Q. How does the 3-ethyl-3-methyl substitution influence the compound’s DNA intercalation potential compared to other piperidinedione derivatives?

Bulky alkyl groups (e.g., ethyl-methyl) may sterically hinder intercalation, unlike unsubstituted or phenyl-substituted analogs (e.g., antineoplastic A10 derivatives, which intercalate DNA via planar dioxopiperidinamide moieties ). Molecular docking studies can quantify binding affinity differences, while in vitro assays (e.g., ethidium bromide displacement) validate these predictions .

Q. What contradictions exist in reported biological activities of 3-ethyl-3-methyl-2,6-piperidinedione, and how can they be resolved?

Some studies report antifungal activity for chlorinated piperidinediones (e.g., 1-{[chloro(dimethyl)silyl]methyl}-2,6-piperidinedione ), while others emphasize anticancer mechanisms. Contradictions may arise from assay conditions (e.g., cell line specificity) or impurities. Reproducing results with rigorously purified batches and standardized protocols (e.g., CLSI guidelines for antifungal testing) is critical .

Q. What strategies are effective in stabilizing polymorphic forms of 3-ethyl-3-methyl-2,6-piperidinedione for pharmacokinetic studies?

Polymorph stability depends on crystallization conditions. For example, slow evaporation from ethanol/water mixtures can yield thermodynamically stable forms, while rapid cooling favors metastable phases. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) monitor phase transitions, and excipient compatibility studies ensure formulation stability .

Q. How can computational models predict the metabolic fate of 3-ethyl-3-methyl-2,6-piperidinedione in hepatic systems?

Tools like GastroPlus or ADMET Predictor simulate cytochrome P450 metabolism, identifying potential oxidation sites (e.g., ethyl group hydroxylation). Comparative analysis with structurally related compounds (e.g., glutethimide, which undergoes hepatic demethylation ) guides hypothesis generation. In vitro microsomal assays then validate predictions .

Methodological Considerations

Q. What in vivo models are suitable for evaluating the neurotoxicity of 3-ethyl-3-methyl-2,6-piperidinedione?